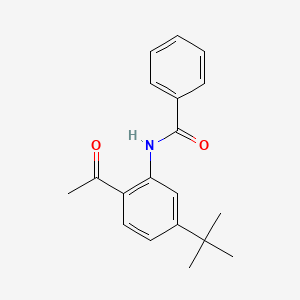

N-(2-acetyl-5-tert-butylphenyl)benzamide

Description

Properties

IUPAC Name |

N-(2-acetyl-5-tert-butylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-13(21)16-11-10-15(19(2,3)4)12-17(16)20-18(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFZHSHXFMQMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-5-tert-butylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-5-tert-butylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-5-tert-butylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-acetyl-5-tert-butylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-acetyl-5-tert-butylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

G Protein-Coupled Receptor (GPR35) Agonists

- N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide (Compound 63) :

- Substituents : Tetrazole ring at position 2.

- Activity : Potent GPR35 agonist (EC50 = 0.041 μM).

- Druglikeness : Complies with Lipinski’s rule, suggesting oral bioavailability.

- Comparison : The tetrazole group enhances receptor binding via ionic interactions, whereas the tert-butyl group in the target compound may improve membrane permeability due to increased lipophilicity .

Histone Acetyltransferase (HAT) Modulators

- N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7): Substituents: Ethoxy, chloro, and trifluoromethyl groups. Activity: Activates p300 HAT, contrasting with inhibitory effects of other analogs.

Antifungal Agents

- LMM5 and LMM11 :

- Substituents : Sulfamoyl and 1,3,4-oxadiazole rings.

- Activity : Tested against fungal strains, with solubilization in DMSO/Pluronic F-125.

- Comparison : The acetyl group in the target compound could enhance solubility compared to sulfamoyl groups, though its electron-withdrawing nature might reduce membrane permeability .

Physicochemical Properties

Substituents critically influence solubility, melting points, and logP values:

Q & A

Q. What are the recommended synthetic routes for N-(2-acetyl-5-tert-butylphenyl)benzamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves acylation reactions using benzoyl chloride derivatives and tert-butyl-substituted aniline precursors. A stepwise approach includes: (i) Acetylation of 5-tert-butyl-2-aminophenol to introduce the acetyl group. (ii) Benzamide formation via coupling with benzoyl chloride under Schotten-Baumann conditions. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity. Structural confirmation employs -/-NMR and FT-IR spectroscopy .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

- Methodological Answer : X-ray diffraction (XRD) data should be processed using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. Validation steps include: (i) Checking R-factors (<5% for high-resolution data). (ii) Using ORTEP-3 for thermal ellipsoid visualization to detect disordered regions. (iii) Cross-verifying with WinGX for symmetry and space group consistency. Discrepancies in hydrogen bonding networks require re-refinement with restraints applied to problematic regions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : -NMR identifies tert-butyl (δ 1.2–1.4 ppm) and acetyl protons (δ 2.5–2.7 ppm). -NMR confirms carbonyl groups (C=O at ~168–170 ppm).

- FT-IR : Stretching vibrations for amide (C=O at ~1650 cm) and acetyl (C=O at ~1700 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 324.18).

Cross-validation with XRD data resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling results be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include: (i) Performing DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for ethanol). (ii) Comparing experimental NMR chemical shifts with computed values (GIAO method). (iii) Using molecular dynamics simulations to assess room-temperature conformational averaging. For crystallographic mismatches, consider twinning or pseudosymmetry artifacts requiring data reprocessing .

Q. What strategies are effective for studying this compound's interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., kinase domains). Validate with MM-GBSA free energy calculations.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) at varying concentrations (1–100 µM).

- Enzyme Inhibition Assays : Conduct dose-response studies (IC) in vitro using fluorogenic substrates.

Structural analogs (e.g., benzothiazole-linked benzamides) provide insights into SAR .

Q. How to design experiments to assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : (i) Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. (ii) HPLC Monitoring : Track degradation products using a C18 column (UV detection at 254 nm). (iii) Kinetic Analysis : Plot degradation rates vs. pH/temperature to identify Arrhenius behavior. LC-MS identifies major degradation pathways (e.g., hydrolysis of the amide bond) .

Q. What in vitro pharmacological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory : Inhibit COX-2 enzyme activity (ELISA-based assay with IC determination).

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria.

Fluorescent probes (e.g., dansyl derivatives) enable cellular uptake tracking via confocal microscopy .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Waste Disposal : Neutralize with 10% NaOH before disposal in organic waste containers.

Acute toxicity data (e.g., LD in rodents) should be referenced if available; otherwise, treat as a Category 2 irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.